N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine
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Overview
Description
N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a quinazoline core with fluorine and methoxyethoxy groups, as well as a benzene-1,4-diamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine typically involves multiple steps, starting with the preparation of the quinazoline core One common approach is the condensation of anthranilic acid with an appropriate halogenated compound, followed by cyclization to form the quinazoline ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and quality control are crucial to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine may be used to study enzyme inhibition or as a probe to investigate cellular processes.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Quinazoline derivatives: Other quinazoline derivatives with different substituents may have similar biological activities.
Benzene-1,4-diamine derivatives: Compounds with similar benzene-1,4-diamine structures can exhibit comparable properties.
Uniqueness: N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine stands out due to its specific combination of fluorine and methoxyethoxy groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-N-[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-23-6-7-24-13-8-14(18)16-15(9-13)20-10-21-17(16)22-12-4-2-11(19)3-5-12/h2-5,8-10H,6-7,19H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGKWOQQHQRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C(=C1)F)C(=NC=N2)NC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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